molecular formula C17H12F4N2O2 B12469403 2-Pyrazolin-5-ol, 1-(2-fluorobenzoyl)-3-trifluoromethyl-5-phenyl-

2-Pyrazolin-5-ol, 1-(2-fluorobenzoyl)-3-trifluoromethyl-5-phenyl-

Cat. No.: B12469403
M. Wt: 352.28 g/mol
InChI Key: QCKRZCRVTOKFBM-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol is a complex organic compound that features a pyrazole ring substituted with fluorobenzoyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 2-fluorobenzoyl chloride, which is then reacted with appropriate precursors to form the desired pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

2-(2-Fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

    2-(2-Fluorobenzoyl)-3-phenyl-4H-pyrazol-3-ol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    3-Phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol: Lacks the fluorobenzoyl group, which can influence its reactivity and applications.

Uniqueness: The presence of both fluorobenzoyl and trifluoromethyl groups in 2-(2-fluorobenzoyl)-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol imparts unique properties, such as enhanced stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12F4N2O2

Molecular Weight

352.28 g/mol

IUPAC Name

(2-fluorophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C17H12F4N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,11-6-2-1-3-7-11)10-14(22-23)17(19,20)21/h1-9,25H,10H2

InChI Key

QCKRZCRVTOKFBM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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